molecular formula C17H19FN4O B2489214 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797656-85-9

2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No.: B2489214
CAS No.: 1797656-85-9
M. Wt: 314.364
InChI Key: DERTYCLZEVBTCU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 2-position and a pyrimidin-4-ylmethyl group bearing a piperidin-1-yl moiety at the 2-position of the pyrimidine ring.

Properties

IUPAC Name

2-fluoro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-15-7-3-2-6-14(15)16(23)20-12-13-8-9-19-17(21-13)22-10-4-1-5-11-22/h2-3,6-9H,1,4-5,10-12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERTYCLZEVBTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 2-position of the benzamide ring is susceptible to nucleophilic substitution under specific conditions.

Reaction Type Reagents/Conditions Outcome Source
Fluorine displacementNu (e.g., NH₂⁻), heat or baseReplacement of F with nucleophile (e.g., NH₂ group)
Amide hydrolysisAcidic (HCl) or basic (NaOH)Conversion to carboxylic acid and amine (via cleavage of amide bond)

Mechanism :

  • Fluorine substitution likely proceeds via a nucleophilic aromatic substitution (SNAr) pathway, facilitated by activating groups (e.g., electron-withdrawing groups like the amide).

  • Amide hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water or hydroxide, leading to cleavage.

Metal-Catalyzed Coupling Reactions

The pyrimidine ring and benzamide core enable cross-coupling reactions for functionalization.

Reaction Type Reagents/Conditions Outcome Source
Suzuki-Miyaura couplingPd catalyst (e.g., Pd(OAc)₂), boronic acid/esterFormation of aryl-aryl or aryl-heteroaryl bonds
Buchwald-Hartwig aminationPd catalyst, ligand (e.g., Xantphos), amineCross-coupling with amines to form aryl amines

Example :
In analogous pyrido[2,3-d]pyrimidine systems, Suzuki coupling with aryl boronic acids introduces functional groups (e.g., benzyl, methoxybenzyl) at the pyrimidine core, enhancing lipophilicity and bioavailability .

Amide Bond Formation and Modification

The benzamide group is central to the compound’s reactivity and can undergo further functionalization.

Reaction Type Reagents/Conditions Outcome Source
Amide formationCarboxylic acid + amine, coupling agents (EDCI/HOBt)Synthesis of amide derivatives with varying substituents
N-MethylationFormaldehyde + NaBH₃CNConversion of amine to amide (e.g., reducing polarity for drug permeability)

Example :
In related piperidine-pyrimidine derivatives, N-methylation of amides improves cell permeability and oral bioavailability, as observed in PKB inhibitor development .

Reductive Amination

The piperidine ring can participate in reductive amination to form secondary amines.

Reaction Type Reagents/Conditions Outcome Source
Reductive aminationAldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) + NaBH₃CNFormation of substituted piperidine derivatives

Mechanism :
The piperidine amine reacts with aldehydes to form imine intermediates, which are reduced to secondary amines under catalytic hydrogenation or NaBH₃CN conditions .

Halogenation and Functionalization

The pyrimidine ring can undergo halogenation to introduce reactive sites.

Reaction Type Reagents/Conditions Outcome Source
BrominationNBS (N-bromosuccinimide) in DMFIntroduction of bromine at specific positions (e.g., pyrimidine C5)

Example :
In pyrido[2,3-d]pyrimidine derivatives, bromination at the C5 position enables further functionalization via cross-coupling or substitution .

Scientific Research Applications

  • Anticancer Potential :
    • Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of benzamide have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The fluorine atom in the structure may enhance lipophilicity, potentially improving cell membrane permeability.
  • Antimicrobial Activity :
    • The presence of the piperidine and pyrimidine rings has been associated with antimicrobial properties. Compounds that share these features have been evaluated for their efficacy against bacterial strains and fungi, suggesting that 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide may also possess similar activities.
  • Antiplasmodial Activity :
    • Preliminary research indicates that related benzamide derivatives have demonstrated antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine or pyrimidine moieties can significantly influence potency and selectivity against malaria parasites .

Structure-Activity Relationships

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:

ModificationEffect on Activity
Addition of FluorineIncreases lipophilicity and potentially improves receptor binding affinity
Variations in Piperidine SubstituentsAlters biological activity; certain substitutions enhance anticancer effects
Changes in Pyrimidine RingModifications can lead to improved selectivity against specific targets

Case Studies

  • Antitumor Activity Evaluation :
    • A study evaluated a series of benzamide derivatives, including those structurally similar to this compound, demonstrating significant cytotoxicity against various cancer cell lines. The findings suggested that the introduction of specific functional groups could lead to enhanced anticancer efficacy .
  • Antimicrobial Testing :
    • In vitro studies conducted on related compounds revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings underscore the potential for developing new antimicrobial agents based on the piperidine-pyrimidine framework.
  • Antimalarial Research :
    • A compound structurally analogous to this compound was tested for its antiplasmodial activity, yielding an IC50 value indicating potent inhibition of P. falciparum. This highlights the potential for further development into therapeutic agents against malaria .

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Nitrogen

The target compound’s benzamide nitrogen is linked to a pyrimidin-4-ylmethyl group. In contrast, analogs from feature nitrogen substituents such as pyridin-2-yl, pyridin-3-yl, or imidazol-2-ylmethyl groups. For example:

  • CCG258205 : Pyridin-2-yl ethyl substituent (yield: 24%, HPLC purity >95%)
  • CCG258207 : Pyridin-3-yl ethyl substituent (yield: 82%, HPLC purity >95%)
  • CCG258209 : Imidazol-2-ylmethyl substituent (yield: 78%, HPLC purity >95%)

The higher yield of CCG258207 (82%) compared to CCG258205 (24%) suggests that pyridin-3-yl ethyl groups may offer better synthetic accessibility or stability under reaction conditions .

Pyrimidine Ring Modifications

The target compound’s pyrimidine ring is substituted with a piperidin-1-yl group. In , a related compound replaces the piperidine with a morpholine ring (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride).

Fluorine Substitution Patterns

The target compound contains a single fluorine atom on the benzamide. describes difluoro-N-(pyridyl)benzamide derivatives (e.g., 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide), where dual fluorine atoms may enhance binding affinity via electrostatic interactions or alter conformational preferences .

Complex Heterocyclic Systems

and 5 highlight compounds with fused heterocycles, such as chromen-2-yl or triazolo[4,3-a]pyridin-2-yl groups. For example:

  • Example 53 () : Incorporates a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl moiety. This bulky substituent likely impacts target selectivity due to steric effects.
  • EP 3 532 474 B1 () : Features a triazolo-pyridine ring, which introduces additional hydrogen-bonding sites.

These structural complexities often correlate with improved target specificity but may reduce synthetic scalability .

Key Observations

Synthetic Efficiency : Piperidine-containing analogs (e.g., target compound) may require optimization, as yields for similar structures vary widely (24–90%) .

Solubility and Polarity : Morpholine-substituted derivatives () could offer improved solubility over piperidine-based compounds .

Biological Implications: Fluorine placement (mono- vs. di-substitution) and heterocyclic bulk (chromen-2-yl vs. triazolo) may dictate target engagement and selectivity .

Biological Activity

2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈FN₃O
  • Molecular Weight : 313.35 g/mol
  • IUPAC Name : this compound

This structure features a fluorine atom, a piperidine ring, and a pyrimidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound often target specific enzymes or receptors involved in disease pathways. For instance, studies have shown that pyrimidine derivatives can inhibit various kinases and enzymes associated with cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine-based compounds. For example, derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)9.46Induction of apoptosis
2-fluoro-N-(4-methoxyanilino)pyrimidin-2-ylpiperidinMDA-MB-231 (breast cancer)11.73Inhibition of cell proliferation

These findings suggest that the compound may induce apoptosis through caspase activation pathways, as indicated by increased caspase levels in treated samples .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism:

  • CDK4/6 Inhibition : Similar compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation.
  • Metabolic Stability : The incorporation of polar functionalities has been shown to enhance metabolic stability while maintaining enzyme inhibition efficacy .

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives, including the target compound, in various preclinical models:

  • In Vivo Efficacy : In mouse models of cancer, compounds with similar structures demonstrated significant tumor growth inhibition compared to controls.
  • Pharmacokinetics : Studies reported favorable pharmacokinetic profiles with adequate oral bioavailability and clearance rates .

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